Acrylamide-1-13C

描述

Significance of Stable Isotope Tracers in Chemical Biology and Food Science Research

Stable isotope labeling is a powerful technique used to track the journey of molecules through chemical reactions, metabolic pathways, and complex biological systems. wikipedia.org By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (such as replacing ¹²C with ¹³C), scientists can create a "labeled" version of a compound that is chemically identical to its unlabeled counterpart but distinguishable by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. wikipedia.orgsilantes.com

In chemical biology, stable isotope tracers provide unparalleled insights into the metabolic wiring of cells. nih.gov They allow researchers to follow a substrate through biochemical reactions, revealing the origin of metabolites and their relative rates of production. nih.gov This method is crucial for understanding how genetic alterations or external factors impact metabolism. nih.gov The use of stable isotopes is considered the gold-standard for measuring nutrient and metabolic flux in living organisms. ukri.org Because these tracers are not radioactive, they are safe for use in human studies, including those involving vulnerable populations like pregnant women and children, allowing for repeated experiments on the same subject. wikipedia.orgiaea.orgnih.gov

In food science, stable isotope ratio analysis has become increasingly important for verifying the authenticity, traceability, and safety of food products. nih.gov Isotopic analysis can help determine the geographical origin of foods like wine and truffles. nih.gov Furthermore, stable isotope tracers are invaluable for nutrition research, helping to objectively measure the intake of specific nutrients and to understand how they are absorbed and metabolized by the body. annualreviews.orgcambridge.org For instance, they can be used to trace the metabolism of fats and sugars, providing critical data for understanding the relationship between diet and chronic diseases. ukri.org The improved detection sensitivity and precise quantification offered by isotope labeling are particularly beneficial when analyzing complex food matrices or trace amounts of specific compounds. silantes.comresearchgate.net

Historical Context of Acrylamide (B121943) Research and the Advent of Labeled Analogs

Acrylamide is a chemical compound used industrially in the production of polyacrylamides, which are used in processes like water treatment, paper manufacturing, and creating plastics. nih.govresearchgate.net In 1994, the International Agency for Research on Cancer (IARC) classified acrylamide as a group 2A probable carcinogen. nih.gov The focus of research intensified dramatically in April 2002 when scientists from the Swedish National Food Administration and Stockholm University reported finding significant levels of acrylamide in many carbohydrate-rich foods cooked at high temperatures, such as potato chips, french fries, bread, and coffee. nih.govwho.int

This discovery prompted global concern and spurred intensive investigation into the formation, toxicology, and dietary exposure to acrylamide. researchgate.netwho.int It was soon established that acrylamide primarily forms in food through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. nih.govacs.org Specifically, the amino acid asparagine was identified as the main precursor to acrylamide in the presence of reducing sugars at temperatures above 120°C (248°F). acs.org

To accurately study the formation, metabolism, and toxicology of acrylamide, researchers required precise analytical methods. The development of isotopically labeled analogs of acrylamide was a major step forward. researchgate.net Early studies used ¹⁴C-labeled acrylamide to investigate its effects on reproduction and metabolism in animals. However, the use of stable isotopes like ¹³C offered a safer alternative for many applications. wikipedia.org Labeled compounds such as [1,2,3-¹³C]acrylamide have been used in animal studies to compare metabolism following different exposure routes (oral, dermal, inhalation) and to characterize the resulting metabolites in urine. who.intnih.gov These tracer studies confirmed that the entire carbon skeleton of acrylamide originates from asparagine. researchgate.net

Scope and Objectives of Acrylamide-1-13C Research

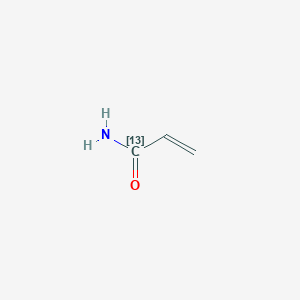

Acrylamide-1-¹³C is a specific isotopically labeled form of acrylamide where the carbon atom of the carbonyl group is replaced with a carbon-13 isotope. This specific labeling has been instrumental in addressing key research objectives.

One of the primary applications of Acrylamide-1-¹³C is its use as an internal standard for the quantitative analysis of acrylamide in various food matrices. researchgate.net Due to the complexity of food samples, achieving reliable and reproducible analytical data is challenging. researchgate.net By adding a known quantity of Acrylamide-1-¹³C to a sample at the beginning of the analytical process, researchers can account for any loss of the target analyte during extraction, clean-up, and analysis. Since the labeled and unlabeled acrylamide have virtually identical chemical properties, they behave similarly during sample preparation, but they are distinguishable by mass spectrometry due to their mass difference. This isotope dilution method significantly improves the accuracy, precision, and sensitivity of quantification, with detection limits as low as 9 ng/g in food. researchgate.net

Beyond quantitative analysis, Acrylamide-1-¹³C and other ¹³C-labeled acrylamides are crucial for mechanistic and metabolic studies. Research using these compounds aims to:

Elucidate Metabolic Pathways: Tracing the fate of the ¹³C label allows scientists to identify and quantify metabolites of acrylamide, such as those derived from glutathione (B108866) conjugation and conversion to its epoxide metabolite, glycidamide (B1671898). nih.gov

Investigate Formation and Degradation: Labeled acrylamide helps in understanding the dynamics of its formation and elimination during food processing. Studies have shown that during processes like coffee roasting, acrylamide levels increase initially and then decrease as the rate of degradation surpasses the rate of formation. researchgate.net

Characterize Biomarkers of Exposure: By administering labeled acrylamide, researchers can study the formation of adducts with proteins like hemoglobin. who.intnih.gov These adducts serve as important biomarkers, providing a measure of the internal dose of acrylamide and helping to assess human exposure from dietary sources. who.int

Data Tables

Table 1: Properties of Acrylamide-1-¹³C

| Property | Value | Source |

| Chemical Formula | H₂C=CH¹³CONH₂ | isotope.com |

| CAS Number (Labeled) | 287399-24-0 | isotope.com |

| Molecular Weight | 72.07 g/mol | isotope.com |

| Isotopic Purity | 99% | isotope.com |

| Primary Application | Internal Standard, Proteomics, Synthetic Intermediates | researchgate.netisotope.com |

Table 2: Overview of Acrylamide Research Milestones

| Year | Milestone | Significance | Source |

| 1994 | IARC classifies acrylamide as a "probable human carcinogen" (Group 2A). | Raised concerns about occupational exposure and initiated further toxicological research. | nih.gov |

| 2002 | Discovery of acrylamide in high-temperature cooked, carbohydrate-rich foods. | Shifted research focus to dietary exposure and formation mechanisms in food. | nih.govwho.int |

| 2002 | Development of GC-MS methods using ¹³C-labeled acrylamide. | Enabled accurate and sensitive quantification of acrylamide in complex food matrices. | researchgate.net |

| Post-2002 | Use of labeled analogs ([1,2,3-¹³C]AA) in metabolic studies. | Provided detailed understanding of acrylamide's metabolic pathways and the formation of biomarkers like hemoglobin adducts. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

(113C)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPVXLWXLXDGHG-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745961 | |

| Record name | (1-~13~C)Prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-24-0 | |

| Record name | (1-~13~C)Prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Characterization of Acrylamide 1 13c

Strategies for Carbon-13 Labeling at the C-1 Position

The introduction of a carbon-13 (¹³C) atom specifically at the carbonyl carbon (C-1 position) of the acrylamide (B121943) molecule is a key objective in synthesizing Acrylamide-1-¹³C. This selective labeling allows the C-1 position to be tracked and analyzed in various chemical and biological studies without the interference of signals from other carbon atoms in the molecule.

Several strategies can be employed for this purpose:

Carbonyl-Specific Labeling via Carbon Monoxide: A prominent method involves the use of ¹³C-labeled carbon monoxide (¹³CO) as the source of the isotopic label. Modern organometallic chemistry provides pathways for the insertion of carbon monoxide into metal-alkyl bonds to form metal-acyl complexes. A nickel-mediated thiocarbonylation strategy, for instance, utilizes the reaction of ¹³CO with a Ni(II)-alkyl intermediate. au.dk This forms a ¹³C-labeled Ni(II)-acyl complex, which can then be converted into a highly reactive thioester. au.dk This thioester serves as an activated carbonyl compound that can be reacted with ammonia (B1221849) to form the target ¹³C-labeled amide. au.dk

Use of Labeled Cyanide: A classic route to nitriles, which are precursors to amides, involves the use of cyanide salts. Starting with a vinyl halide, a nucleophilic substitution with potassium ¹³C-cyanide (K¹³CN) would yield acrylonitrile (B1666552) labeled at the nitrile carbon. Subsequent hydration of this labeled acrylonitrile would directly produce Acrylamide-1-¹³C.

Carboxylic Acid Precursor Route: Synthesis can begin with a ¹³C-labeled carboxylic acid, such as acrylic acid-1-¹³C. This labeled acid can be activated, for example, by converting it to its corresponding acyl chloride using reagents like thionyl chloride. The resulting acryloyl-1-¹³C chloride is then reacted with ammonia to yield the final product, Acrylamide-1-¹³C.

These strategies are fundamental in stable isotope chemistry, providing targeted incorporation of ¹³C for applications in mechanistic studies, metabolic tracing, and as internal standards for quantitative analysis.

Precursor Compounds and Reaction Pathways in Acrylamide-1-¹³C Synthesis

The synthesis of Acrylamide-1-¹³C relies on specific precursor compounds that contain the ¹³C isotope, which is then incorporated into the final molecule through defined reaction pathways.

The industrial production of unlabeled acrylamide is typically achieved through the hydration of acrylonitrile, a reaction that can be catalyzed by acids, metal salts, or enzymes. wikipedia.org This established process can be adapted for isotopic labeling.

Pathway 1: From ¹³C-Labeled Acrylonitrile

Precursor: Acrylonitrile-1-¹³C. This is the key labeled precursor.

Reaction: The hydration of the nitrile group. This can be accomplished under controlled conditions using water with a suitable catalyst.

CH₂=CH¹³CN + H₂O → CH₂=CH¹³CONH₂

Pathway 2: From ¹³C-Labeled Acrylic Acid

Precursor: Acrylic acid-1-¹³C.

Reaction: This is a two-step pathway involving the activation of the carboxylic acid followed by amidation.

Step A (Activation): The labeled acrylic acid is converted to a more reactive derivative, such as an acyl chloride (using SOCl₂) or an activated ester. CH₂=CH¹³COOH + SOCl₂ → CH₂=CH¹³COCl + SO₂ + HCl

Step B (Amidation): The activated acrylic acid derivative is reacted with ammonia (NH₃) to form the amide. CH₂=CH¹³COCl + 2NH₃ → CH₂=CH¹³CONH₂ + NH₄Cl

The selection of the pathway often depends on the availability of the labeled starting materials and the desired scale of the synthesis.

| Precursor Compound | Formula | Role in Synthesis |

| Carbon-13 Monoxide | ¹³CO | Isotope source for carbonyl group insertion methods au.dk |

| Potassium Cyanide-¹³C | K¹³CN | Isotope source for forming the nitrile group in acrylonitrile-1-¹³C |

| Acrylic Acid-1-¹³C | CH₂=CH¹³COOH | Labeled carboxylic acid precursor for amidation pathway |

| Acrylonitrile-1-¹³C | CH₂=CH¹³CN | Direct precursor for hydration pathway wikipedia.org |

Chromatographic Purification Techniques for Labeled Acrylamide

Following synthesis, Acrylamide-1-¹³C must be purified to remove unreacted precursors, byproducts, and any unlabeled acrylamide. Chromatographic techniques are essential for achieving the high purity required for analytical and research applications.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. For acrylamide purification, various SPE cartridges can be employed. Mixed-mode cartridges containing a combination of C18 (for reversed-phase retention), strong cation exchange (SCX), and strong anion exchange (SAX) sorbents have proven effective in purifying acrylamide from complex matrices. researchgate.net This approach can efficiently remove both nonpolar and ionic impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is the method of choice for final purification and isolation. A reversed-phase column, such as a C18 or a more polar-endcapped column like the Atlantis T3, is typically used. chromatographyonline.comgoogle.com An isocratic mobile phase, often a mixture of methanol (B129727) and water, provides good separation of acrylamide from related compounds. chromatographyonline.com The use of HPLC allows for the collection of highly pure fractions of Acrylamide-1-¹³C.

Gel Permeation Chromatography (GPC): GPC, which separates molecules based on size, can be used as an online purification step, particularly for removing larger polymeric byproducts that may form during synthesis. google.com

The selection and optimization of the chromatographic conditions are crucial for obtaining Acrylamide-1-¹³C with high chemical and isotopic purity.

Spectroscopic Validation of Acrylamide-1-¹³C Isotopic Purity

To confirm the successful synthesis and purity of Acrylamide-1-¹³C, a combination of spectroscopic techniques is employed. These methods verify the structural integrity of the molecule and confirm the presence and position of the ¹³C label.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Integrity

NMR spectroscopy is a powerful non-destructive technique for structural elucidation. For Acrylamide-1-¹³C, ¹³C NMR is particularly informative.

In a standard ¹³C NMR spectrum of unlabeled acrylamide, the carbonyl carbon (C-1) signal appears in the characteristic range for amides, typically between 170 and 180 ppm. researchgate.netscirp.org In the spectrum of Acrylamide-1-¹³C, the signal corresponding to the C-1 carbon will be exceptionally intense due to the nearly 100% abundance of the ¹³C isotope at this position, compared to the 1.1% natural abundance for the other carbons. This dramatic increase in signal intensity is a primary confirmation of successful labeling at the desired position. The chemical shifts of the other carbon atoms (C-2 and C-3) should remain consistent with those of unlabeled acrylamide, appearing around 126-138 ppm. researchgate.net

| Nucleus | Unlabeled Acrylamide (Approx. δ ppm) | Acrylamide-1-¹³C (Expected δ ppm) | Key Feature |

| C-1 (Carbonyl) | 177.3 researchgate.net | ~177 | Massively enhanced signal intensity |

| C-2 (=CH-) | 138.2 researchgate.net | ~138 | Signal at natural abundance |

| C-3 (=CH₂) | 130.5 researchgate.net | ~130 | Signal at natural abundance |

Mass Spectrometry for Molecular Mass and Isotopic Enrichment Confirmation

Mass spectrometry (MS) provides definitive evidence of the molecular mass of the synthesized compound, thereby confirming its isotopic composition. researchgate.net The molecular weight of natural abundance acrylamide (C₃H₅NO) is 71.08 g/mol . wikipedia.org For Acrylamide-1-¹³C (¹²C₂¹³CH₅NO), the expected molecular weight is 72.07 g/mol .

In techniques like electrospray ionization mass spectrometry (ESI-MS), acrylamide is typically detected as the protonated molecular ion, [M+H]⁺.

For unlabeled acrylamide, the [M+H]⁺ ion is observed at a mass-to-charge ratio (m/z) of 72. researchgate.netchem-agilent.com

For Acrylamide-1-¹³C, the [M+H]⁺ ion is expected and observed at m/z 73. nih.gov

The mass spectrum of a pure Acrylamide-1-¹³C sample should show a dominant peak at m/z 73. The relative absence of a peak at m/z 72 confirms high isotopic enrichment. This technique is crucial for quantifying the isotopic purity, which is often required to be 99 atom % ¹³C or higher for use in quantitative studies.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

| Acrylamide | C₃H₅NO | 71.08 wikipedia.org | 72 researchgate.net |

| Acrylamide-1-¹³C | ¹²C₂¹³CH₅NO | 72.07 | 73 nih.gov |

| Acrylamide-¹³C₃ | ¹³C₃H₅NO | 74.08 | 75 researchgate.net |

Advanced Analytical Quantification and Detection Using Acrylamide 1 13c As an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical compounds. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard, to the sample. epa.govptb.de In the analysis of acrylamide (B121943), Acrylamide-1-13C serves this purpose. nih.govnih.gov

The core of the IDMS method lies in altering the natural isotopic ratio of the analyte in the sample by introducing the labeled standard. epa.gov Once the this compound is added and thoroughly mixed with the sample, it is assumed to be in equilibrium with the naturally occurring acrylamide (the analyte). epa.gov From this point forward, both the labeled and unlabeled acrylamide molecules behave identically during sample extraction, cleanup, and analysis. ptb.de Any loss of the analyte during these procedural steps is accompanied by a proportional loss of the internal standard. ptb.dechromatographyonline.com

Mass spectrometry is then used to measure the altered isotopic ratio of the analyte. epa.gov By knowing the initial amount and isotopic composition of the added this compound, the natural isotopic abundance of acrylamide, and the measured isotopic ratio of the final mixture, the original concentration of acrylamide in the sample can be calculated with high accuracy. epa.gov This method effectively corrects for both procedural losses and variations in instrument response, making it a definitive technique for quantification. ptb.dechromatographyonline.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a primary and preferred method for the determination of acrylamide in a wide range of matrices, largely due to its high selectivity and sensitivity, which often eliminates the need for the complex derivatization steps required by other techniques like Gas Chromatography (GC). jfda-online.combrieflands.com The use of an isotopically labeled internal standard, such as this compound, is integral to the success of LC-MS/MS applications, enabling robust and accurate quantification. nih.govnih.gov

The combination of the physical separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry provides a powerful tool for isolating acrylamide from complex sample components and unequivocally identifying and quantifying it. brieflands.com this compound is added to samples at the beginning of the preparation process, co-eluting with the native acrylamide during chromatography and experiencing the same ionization and fragmentation conditions in the mass spectrometer. chromatographyonline.comnih.gov This co-analysis allows for the principles of isotope dilution to be applied, correcting for matrix effects and procedural losses, thereby ensuring the high precision and accuracy of the results. chromatographyonline.com

Sample Extraction and Clean-up Procedures for Diverse Matrices

The accurate quantification of acrylamide begins with its efficient extraction from the sample matrix. Given that acrylamide is a small, polar, and highly water-soluble molecule, water is a common and effective extraction solvent. nih.govtandfonline.com The process typically involves homogenizing the sample and extracting it with water, sometimes mixed with organic solvents like acetone (B3395972) or methanol (B129727) to enhance recovery. tandfonline.comresearchgate.net For complex food matrices such as potato chips, coffee, and cereals, this compound is spiked into the sample before extraction. nih.govjfda-online.com

Following extraction, a clean-up step is crucial to remove interfering compounds that could affect the analysis. Common clean-up techniques include:

Solid-Phase Extraction (SPE): This is a widely used method where the sample extract is passed through a cartridge containing a solid sorbent. tandfonline.comepa.gov Various types of SPE cartridges are employed, including activated carbon, Oasis HLB, and tandem combinations, to effectively trap interferences while allowing the acrylamide and its labeled standard to be eluted. tandfonline.comepa.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out liquid-liquid extraction followed by dispersive SPE (dSPE) for cleanup. scirp.orgwaters.com It is known for its speed and efficiency in processing a wide variety of food samples. scirp.orgresearchgate.net

Carrez Precipitation: This technique uses Carrez I (potassium hexacyanoferrate) and Carrez II (zinc sulfate) solutions to precipitate proteins and other macromolecules from the extract, clarifying the solution before further analysis. tandfonline.comchrom-china.com

The table below summarizes typical extraction and clean-up procedures for different matrices.

| Matrix | Extraction Solvent | Clean-up Method | Reference |

| Potato Chips | Water/Acetone | Bond Elut C18, PSA, ACCUCAT cartridges | researchgate.net |

| Coffee | Methanol | Carrez I & II, Oasis HLB SPE | tandfonline.com |

| Bread | Methanol | Carrez solutions, Primary Secondary Amine (PSA) | brieflands.com |

| Water | Direct Injection | Activated Carbon SPE | chromatographyonline.comepa.gov |

| Various Foods | Acetonitrile/Water | QuEChERS with MgSO4, NaCl, and dSPE with PSA | scirp.orgresearchgate.net |

Chromatographic Separation Optimization (e.g., Reversed-Phase, HILIC, Ion Exclusion)

Effective chromatographic separation is critical for isolating acrylamide from co-extracted matrix components before it enters the mass spectrometer. The choice of chromatographic mode and column is dictated by the polar and hydrophilic nature of acrylamide. epa.gov

Reversed-Phase (RP) Chromatography: This is the most common approach for acrylamide analysis. chromatographyonline.com It typically uses a C18 stationary phase, which has limited retention for the highly polar acrylamide. epa.gov To achieve adequate retention and separation, the mobile phase is usually highly aqueous, often consisting of water with a small percentage of an organic modifier like methanol and an acid such as formic acid to improve peak shape. brieflands.com Longer columns can be employed to enhance separation efficiency from matrix interferences. jfda-online.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique can provide better retention for acrylamide compared to reversed-phase chromatography, potentially offering improved separation from other polar matrix components. mdpi.com

Ion Exclusion Chromatography: This technique separates analytes based on their ionic properties. It has been successfully used for the analysis of acrylamide in complex water samples, where it is separated on an ion exclusion column before detection by mass spectrometry. epa.gov

The optimization of chromatographic parameters such as mobile phase composition, flow rate, and column temperature is essential to achieve good peak shape, resolution, and analysis time. brieflands.comsapub.org

Tandem Mass Spectrometry Parameters for this compound Detection

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of acrylamide and its isotopically labeled internal standard, this compound. The analysis is typically performed in the positive electrospray ionization (ESI) mode and operates in Multiple Reaction Monitoring (MRM) mode. chromatographyonline.combrieflands.com

In MRM, the first quadrupole of the mass spectrometer is set to select the protonated molecular ion (the precursor ion) of the target analyte. This ion is then fragmented in the collision cell, and the second quadrupole selects a specific fragment ion (the product ion) for detection. This process is highly specific, as only molecules that have the correct precursor and product ion masses will be detected.

For acrylamide, the precursor ion is the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 72. chromatographyonline.comresearchgate.net For this compound, due to the single ¹³C atom, the precursor ion is at m/z 73. nih.govresearchgate.net Upon fragmentation, these precursor ions yield characteristic product ions. The most common transition for acrylamide is m/z 72 → 55. tandfonline.com Correspondingly, for this compound, the transition is m/z 73 → 56. researchgate.netresearchgate.net Other transitions, such as m/z 72 → 44, can also be monitored for confirmation. tandfonline.com

The table below details the typical MS/MS parameters for the detection of acrylamide and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |

| Acrylamide | 72 | 55 | 44 | tandfonline.com |

| This compound | 73 | 56 | 45 (inferred) | researchgate.netresearchgate.net |

The optimization of MS parameters, including spray voltage, capillary temperature, and collision energy, is crucial for maximizing the signal intensity and achieving the desired sensitivity. chromatographyonline.comtandfonline.com

Matrix Effects and Quantitative Accuracy with Isotopic Correction

A significant challenge in LC-MS/MS analysis, particularly for complex matrices like food, is the phenomenon of matrix effects. brieflands.com Matrix effects are the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy of quantification if not properly addressed. brieflands.com

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. brieflands.comresearchgate.net Because this compound is structurally and chemically identical to native acrylamide, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. nih.gov

Quantification is based on the ratio of the peak area of the native analyte (acrylamide) to the peak area of the internal standard (this compound). jfda-online.com Since both signals are affected proportionally by matrix effects, the ratio remains constant and accurate, effectively canceling out the interference. This isotopic correction ensures high quantitative accuracy and precision, even in the presence of strong matrix effects, and is a key reason why ID-LC-MS/MS is considered the gold standard for acrylamide analysis. brieflands.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS/MS is often preferred, Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the determination of acrylamide. jfda-online.com A key difference is that GC-MS analysis of acrylamide typically requires a derivatization step to convert the polar and non-volatile acrylamide into a more volatile and thermally stable compound suitable for gas chromatography. nih.gov

A common derivatization procedure involves the bromination of the acrylamide double bond to form 2,3-dibromopropionamide (B76969). nih.govresearchgate.net This derivative is then often converted to the more stable 2-bromopropenamide before injection into the GC-MS system. nih.govresearchgate.net

In this context, this compound is used as an internal standard and is added to the sample at the beginning of the workflow. nih.govresearchgate.net It undergoes the same extraction, clean-up, and derivatization reactions as the native acrylamide. nih.gov The resulting brominated this compound derivative serves as the internal standard for quantification. The GC-MS is operated in Selected Ion Monitoring (SIM) mode to detect specific ions of the derivatized analyte and the internal standard, ensuring high selectivity and sensitivity. nih.govresearchgate.net The use of this compound in GC-MS methods improves the reproducibility and accuracy of the analysis by correcting for variations in derivatization efficiency and sample loss during the extensive workup procedure.

Derivatization Strategies for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for acrylamide analysis, but the inherent properties of acrylamide—high polarity and low volatility—necessitate derivatization prior to analysis. thermofisher.com Derivatization enhances the volatility and thermal stability of acrylamide, making it more amenable to GC separation. thermofisher.comgcms.cz The use of this compound as an internal standard is integral to these methods, as it undergoes the same derivatization reactions as the native analyte, ensuring accurate quantification.

Several derivatization strategies have been developed, with bromination being one of the most common. thermofisher.comresearchgate.net In this method, acrylamide is reacted with a bromine source, such as potassium bromide and potassium bromate (B103136) under acidic conditions, to form 2,3-dibromopropionamide (2,3-DBPA). researchgate.netresearchgate.netscispace.comnih.gov This derivative is more volatile and provides characteristic mass spectral fragments. However, 2,3-DBPA can be thermally unstable in the GC injector, sometimes leading to the formation of 2-bromopropenamide (2-BPA). researchgate.net To address this, some methods involve a dehydrobromination step using a base like triethylamine (B128534) to intentionally and consistently convert 2,3-DBPA to the more stable 2-BPA before GC-MS analysis. researchgate.netresearchgate.netscispace.comnih.gov The isotopically labeled this compound follows the same reaction pathway, yielding its corresponding brominated derivatives.

Another derivatization approach involves the use of xanthydrol. researchgate.net This reagent reacts with acrylamide to form N-xanthyl acrylamide, a derivative suitable for GC-MS analysis. researchgate.net This method has been successfully applied to a wide variety of food matrices. researchgate.net

Silylation is another derivatization technique employed for acrylamide analysis. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) groups, increasing the volatility of the acrylamide molecule. gcms.cz This approach offers a simpler and less labor-intensive alternative to bromination. thermofisher.comgcms.cz

Table 1: Comparison of Derivatization Strategies for Acrylamide GC-MS Analysis

| Derivatization Strategy | Reagents | Derivative Formed | Key Advantages | Key Considerations |

| Bromination | Potassium bromide, potassium bromate, acid | 2,3-dibromopropionamide (2,3-DBPA) | Well-established, provides higher mass fragments | Thermal instability of derivative, can be labor-intensive thermofisher.com |

| Bromination with Dehydrobromination | Brominating agents, triethylamine | 2-bromopropenamide (2-BPA) | Forms a more stable derivative for analysis researchgate.netscispace.com | Additional reaction step required |

| Xanthydrol Derivatization | Xanthydrol | N-xanthyl acrylamide | Applicable to diverse food matrices researchgate.net | Requires specific reaction conditions |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silylated acrylamide | Simpler, less labor-intensive than bromination thermofisher.comgcms.cz | Potential for interference from co-extractives |

Selected Ion Monitoring (SIM) and Full Scan MS for this compound

In mass spectrometry, two primary data acquisition modes are employed for the detection and quantification of analytes: full scan and selected ion monitoring (SIM).

Full Scan MS involves scanning a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum of the eluting compounds. This is useful for qualitative analysis and identifying unknown compounds. For this compound and its derivatives, full scan analysis can confirm their presence by providing their entire fragmentation pattern. For example, the electron impact (EI) mass spectrum of the brominated derivative of native acrylamide, 2-bromopropenamide, shows characteristic ions at m/z 149 and 151. chem-agilent.com The corresponding derivative of this compound would exhibit a shift in these ions due to the presence of the ¹³C isotope.

Selected Ion Monitoring (SIM) is a more sensitive and selective technique for quantitative analysis. gcms.cz Instead of scanning a broad mass range, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest. This significantly increases the signal-to-noise ratio, allowing for lower detection limits. gcms.cz When using this compound as an internal standard, specific ions for both the native acrylamide derivative and the labeled internal standard derivative are monitored.

For instance, in the analysis of brominated acrylamide (as 2-bromopropenamide), the ions monitored for the native compound are often m/z 149 and 151. chem-agilent.comchem-soc.si For the corresponding derivative of ¹³C₃-acrylamide, the monitored ions would be m/z 152 and 154. chem-soc.si Another study monitored m/z 151 for 2-bromopropenamide and m/z 154 for the 2-bromo(¹³C₃)propenamide derivative. researchgate.net The quantification is then based on the ratio of the peak areas of the native analyte to the internal standard.

Table 2: Monitored Ions in SIM Mode for Brominated Acrylamide Derivatives

| Compound | Derivative | Monitored Ions (m/z) | Reference |

| Acrylamide | 2-bromopropenamide | 149, 151 | chem-agilent.comchem-soc.si |

| ¹³C₃-Acrylamide | 2-bromo(¹³C₃)propenamide | 152, 154 | chem-soc.si |

| Acrylamide | 2-bromopropenamide | 151 | researchgate.net |

| ¹³C₃-Acrylamide | 2-bromo(¹³C₃)propenamide | 154 | researchgate.net |

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS) Innovations

Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) has emerged as a highly sensitive and rapid method for acrylamide analysis. nih.govspringernature.com This technique utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and efficiency for certain analyses.

The use of an isotopic internal standard like Acrylamide-¹³C₃ is crucial for achieving high accuracy and sensitivity in SFC-MS/MS methods. mdpi.com A notable innovation in this area is the development of a highly sensitive SFC-MS/MS method that is reported to be 11 times more sensitive than ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov This enhanced sensitivity allows for the quantification of low levels of acrylamide in complex matrices like beverages (e.g., roasted barley tea and coffee) without the need for extensive solid-phase extraction cleanup. nih.gov

This simplification of the sample preparation process, a key advantage of this innovative SFC-MS/MS method, leads to a significant improvement in sample throughput, with the ability to analyze a large number of samples in a shorter time frame. nih.gov For example, one developed method allows for the analysis of 60 samples in approximately 12 hours. springernature.com This makes the technique a valuable tool for high-throughput screening and quality control in the food industry. springernature.com

Comparative Analysis of Analytical Methodologies Employing Isotopic Standards

The choice of analytical methodology for acrylamide determination often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used, and the use of isotopic standards like this compound is a common thread that ensures the reliability of both approaches. researchgate.net

GC-MS methods, which typically involve a derivatization step such as bromination, have been well-established for acrylamide analysis. colab.ws These methods can achieve low detection limits, with some studies reporting detection levels of 5 µg/kg. However, the derivatization process can be labor-intensive. thermofisher.com

LC-MS/MS has gained prominence as a more direct method for acrylamide analysis as it generally does not require derivatization. This simplifies the sample preparation workflow. LC-MS/MS methods have also demonstrated excellent sensitivity, with detection limits in the range of 10 µg/kg or even lower being reported. Comparative studies have shown a high correlation between the quantitative results obtained by GC-MS and LC-MS/MS when analyzing the same food samples, such as potato chips and cookies. nih.govresearchgate.net This indicates that with proper validation and the use of isotopic internal standards, both techniques can provide accurate and reliable data for acrylamide quantification.

The choice between GC-MS and LC-MS/MS can also be influenced by the available equipment. While LC-MS/MS, particularly with a triple quadrupole mass spectrometer, is often the preferred instrument for commercial laboratories, single quadrupole GC-MS systems are more commonly available in some settings. mdpi.com

Mechanistic Investigations of Acrylamide Formation Through Carbon 13 Tracing

Elucidation of Maillard Reaction Pathways Leading to Acrylamide (B121943) Formation

The Maillard reaction, a form of non-enzymatic browning, is widely recognized as the primary route for acrylamide formation in many foods. mdpi.comwikipedia.orgmdpi.com This complex cascade of reactions occurs between amino acids and reducing sugars at elevated temperatures. mdpi.comwikipedia.orgmdpi.com Isotope labeling studies using ¹³C have been pivotal in confirming the specific precursors and intermediates involved in this pathway. scispace.com

Initial research quickly identified the amino acid asparagine as the principal precursor to acrylamide. scispace.comnih.gov The entire carbon backbone of acrylamide is derived from asparagine. nih.gov Studies using ¹⁵N and ¹³C-labeled asparagine confirmed that its three-carbon backbone and amide nitrogen are incorporated directly into the acrylamide molecule. scispace.com

The presence of reducing sugars, such as glucose and fructose (B13574), is essential for the efficient conversion of asparagine to acrylamide. scispace.com While asparagine can theoretically form acrylamide on its own through thermal degradation, the yields are significantly lower than when sugars are present. scispace.com The carbonyl group of the reducing sugar reacts with the amino group of asparagine, initiating the Maillard reaction. wikipedia.orgbio-conferences.org Fructose, a keto sugar, has been shown to be more effective at generating acrylamide at lower temperatures compared to aldo sugars like glucose. scispace.commdpi.com

The ratio of free asparagine to reducing sugars can be a determining factor in the amount of acrylamide formed. nih.gov In some food systems, the concentration of reducing sugars is the primary determinant, while in others, asparagine may be the limiting factor. nih.gov

The use of ¹³C-labeled precursors has been critical in identifying key intermediates in the Maillard reaction pathway to acrylamide. The initial product of the reaction between asparagine and a reducing sugar is an N-glycoside, also known as a Schiff base. scispace.comimreblank.ch This intermediate has been shown to be a more direct and efficient precursor to acrylamide than later Maillard reaction products like the Amadori compound. scispace.comimreblank.chimreblank.ch

A crucial step in the formation of acrylamide is the decarboxylation of asparagine. A proposed low-energy pathway for this decarboxylation involves the intramolecular cyclization of the Schiff base to form an oxazolidin-5-one intermediate. scispace.comresearchgate.net Evidence for the formation of this intermediate has been supported by spectroscopic studies, including the use of [¹³C-1]phenylalanine, which showed a characteristic shift in the infrared absorption band. vup.sk

The decomposition of the oxazolidin-5-one leads to the formation of a decarboxylated Schiff base and subsequently a decarboxylated Amadori product. scispace.comresearchgate.net These decarboxylated intermediates are considered key precursors to acrylamide. imreblank.chresearchgate.netacs.org The final step is believed to be a β-elimination reaction from the decarboxylated Amadori product, which releases acrylamide. imreblank.chimreblank.ch

Table 1: Key Intermediates in the Maillard Reaction Pathway to Acrylamide Identified Using ¹³C Labeling

| Intermediate | Role in Acrylamide Formation |

| N-glycosylasparagine (Schiff Base) | The initial product of the reaction between asparagine and a reducing sugar. It is a direct and efficient precursor to acrylamide. scispace.comimreblank.ch |

| Oxazolidin-5-one | A cyclic intermediate formed from the Schiff base, facilitating a low-energy pathway for the decarboxylation of asparagine. scispace.comresearchgate.net |

| Decarboxylated Schiff Base | Formed from the decomposition of the oxazolidin-5-one, it is a direct precursor to the decarboxylated Amadori product. scispace.comresearchgate.net |

| Decarboxylated Amadori Product | A key precursor that undergoes a β-elimination reaction to release acrylamide. imreblank.chresearchgate.netacs.org |

| 3-Aminopropionamide (3-APA) | An intermediate that can be formed and can subsequently be converted to acrylamide. vup.sk |

The conditions under which the Maillard reaction occurs, such as temperature, pH, and moisture content, can significantly influence the reaction pathways and, consequently, the distribution of ¹³C isotopes in the resulting acrylamide.

Kinetic studies using ¹³C₃-labeled acrylamide have been employed to understand the rates of formation and degradation of acrylamide under different temperature conditions. tandfonline.com For instance, in a fructose-asparagine (B1147485) model system, the thermal degradation of ¹³C₃-labeled acrylamide was found to follow first-order kinetics. tandfonline.com

The pH of the reaction environment can affect the stability and reactivity of intermediates. For example, under highly acidic conditions, the protonated Schiff base is more likely to hydrolyze back to asparagine and the sugar rather than proceed to form acrylamide. scispace.com

The type of sugar also plays a role. Fructose, for example, is often more reactive than glucose in forming acrylamide, which can be attributed to the ability of the fructose-derived Schiff base intermediate to form a more stable six-membered ring hydrogen bond, which in turn stabilizes the key azomethine ylide intermediate. scispace.com

Identification of Intermediates via 13C-Labeled Precursors (e.g., Asparagine N-glycoside, Decarboxylated Amadori Products)

Exploration of Alternative and Minor Formation Pathways

While the Maillard reaction involving asparagine is the major pathway for acrylamide formation, other routes have been identified, often contributing to a lesser extent. Isotope tracer studies have also been valuable in investigating these alternative mechanisms.

Acrolein (2-propenal) has been proposed as a potential precursor to acrylamide. mdpi.comoup.comfoodandnutritionresearch.net It can be formed from several sources, including the thermal degradation of lipids, amino acids, and carbohydrates. foodandnutritionresearch.netnih.gov The acrolein pathway involves the oxidation of acrolein to acrylic acid, which can then react with ammonia (B1221849) to form acrylamide. mdpi.comekb.eg

While this pathway is considered a minor contributor in many food systems, it may be more significant in lipid-rich foods. ekb.eg The use of ¹³C-labeled compounds can help to distinguish the contribution of the acrolein pathway from the asparagine-Maillard pathway by tracing the origin of the carbon atoms in the final acrylamide molecule.

Acrylic acid is a key intermediate in some alternative acrylamide formation pathways. vup.sk Besides its formation from acrolein, acrylic acid can also be generated from the thermal degradation of other amino acids. scispace.comnih.gov

Labeling studies with [¹³C-4]aspartic acid have confirmed that aspartic acid can form acrylic acid through a sugar-assisted decarboxylation mechanism, similar to that observed for asparagine. researchgate.netnih.gov Other amino acids, such as β-alanine and carnosine, can also directly produce acrylic acid. nih.gov Additionally, amino acids like serine and cysteine can be converted to pyruvic acid, which can then be transformed into acrylic acid and subsequently react with ammonia to form acrylamide. researchgate.netnih.gov

Table 2: Formation of Acrylamide from Various Amino Acids via an Acrylic Acid Intermediate

| Amino Acid Precursor | Intermediate Pathway | Reference |

| Aspartic Acid | Forms acrylic acid via a sugar-assisted decarboxylation. | researchgate.netnih.gov |

| β-Alanine | Can directly form acrylic acid. | nih.gov |

| Carnosine | Can directly form acrylic acid. | nih.gov |

| Serine | Can be converted to pyruvic acid, which then forms acrylic acid. | researchgate.netnih.gov |

| Cysteine | Can be converted to pyruvic acid, which then forms acrylic acid. | researchgate.netnih.gov |

Acrolein-Mediated Pathways and 13C Tracer Studies

Kinetic Modeling of Acrylamide Formation Using 13C-Labeled Systems

The formation of acrylamide in food during thermal processing is a complex process involving a network of parallel and consecutive reactions. Kinetic modeling provides a powerful tool to understand and quantify the rates of these reactions, offering a route to control and mitigate acrylamide formation. The use of carbon-13 (¹³C) labeled compounds has been instrumental in developing and validating these kinetic models by allowing researchers to trace the transformation of specific precursors into acrylamide and to differentiate between its formation and elimination pathways.

Initial mechanistic studies confirmed that the backbone of the acrylamide molecule originates from asparagine. Experiments using ¹³C-labeled asparagine and sugars demonstrated that the three-carbon structure and the amide nitrogen of acrylamide are directly derived from asparagine. scispace.com This fundamental understanding laid the groundwork for the development of detailed kinetic models.

Multi-response kinetic modeling has emerged as a particularly effective approach. nih.govresearchgate.net This technique involves simultaneously modeling the concentration changes of reactants (e.g., asparagine, reducing sugars), key intermediates, and final products (including acrylamide) over time. nih.gov By fitting the experimental data from ¹³C tracer studies to a proposed reaction network, it is possible to estimate the kinetic parameters, such as reaction rate constants (k) and activation energies (Ea), for each step. researchgate.nettandfonline.com

A significant challenge in modeling acrylamide kinetics is that its net concentration is the result of both formation and degradation reactions occurring simultaneously, especially at higher temperatures. tandfonline.comacs.org ¹³C-labeled acrylamide, often fully labeled as ¹³C₃-acrylamide, has been crucial in decoupling these two processes. tandfonline.com By introducing a known amount of ¹³C₃-acrylamide into a model system where acrylamide is being formed (e.g., a fructose-asparagine mixture), its degradation can be tracked independently of the formation of unlabeled acrylamide.

One such study investigated the degradation of ¹³C₃-acrylamide in a fructose-glycine model system at 150°C. tandfonline.com Glycine was used instead of asparagine to ensure that no new acrylamide was formed during the experiment. The results confirmed that the thermal degradation of acrylamide follows first-order kinetics. tandfonline.com

A + B → C → P

Here, A and B represent the primary precursors, such as asparagine and a reducing sugar like fructose or glucose.

Experimental findings from a study on a fructose-asparagine system revealed that the formation of acrylamide proceeds as zero-order with respect to asparagine and first-order with respect to fructose. tandfonline.com The subsequent thermal degradation of acrylamide was determined to be a first-order reaction. tandfonline.com The temperature dependence of both the formation and degradation rates was found to follow the Arrhenius law, which relates the rate constant to the absolute temperature. tandfonline.comfrontiersin.org

The activation energy for acrylamide formation in a fructose-asparagine model system was determined to be 52.1 kJ/mol, while the activation energy for its degradation was higher, at 72.9 kJ/mol. tandfonline.com This suggests that the degradation reaction is more sensitive to temperature changes than the formation reaction.

The data derived from these kinetic studies using ¹³C-labeled systems are essential for predicting how changes in processing conditions (like temperature and time) and formulation (precursor concentrations) will affect the final acrylamide content in foods. nih.gov

Research Findings from Kinetic Modeling Studies:

| Parameter | Value | Model System | Source |

| Acrylamide Formation Reaction Order | |||

| w.r.t. Asparagine | Zero-order | Fructose-Asparagine | tandfonline.com |

| w.r.t. Fructose | First-order | Fructose-Asparagine | tandfonline.com |

| Acrylamide Degradation Reaction Order | First-order | Fructose-Glycine + ¹³C₃-Acrylamide | tandfonline.com |

| Rate Constant (k) for Degradation | 0.002 min⁻¹ (at 150°C) | Fructose-Glycine + ¹³C₃-Acrylamide | tandfonline.com |

| Activation Energy (Ea) for Formation | 52.1 kJ/mol | Fructose-Asparagine | tandfonline.com |

| Activation Energy (Ea) for Degradation | 72.9 kJ/mol | Fructose-Asparagine | tandfonline.com |

Precursor Degradation and Product Formation Kinetics in a Glucose-Asparagine-Linoleic Acid System:

In a more complex model system designed to simulate real food environments, the kinetics of precursor degradation and product formation were studied at various temperatures. The reactions were generally found to follow first-order kinetics.

| Compound/Process | Temperature (°C) | Rate Constant (k) (min⁻¹) | Source |

| Glucose Degradation | 160 | 0.068 | frontiersin.org |

| 200 | 0.275 | frontiersin.org | |

| Asparagine Degradation | 160 | 0.054 | frontiersin.org |

| 200 | 0.229 | frontiersin.org | |

| Fructose Formation | 160 | 0.045 | frontiersin.org |

| 200 | 0.115 | frontiersin.org | |

| Acrylamide (AA) Formation | 160 | 0.268 | frontiersin.org |

| 200 | 0.364 | frontiersin.org | |

| 5-Hydroxymethylfurfural (5-HMF) Formation | 160 | 0.285 | frontiersin.org |

| 200 | 0.405 | frontiersin.org |

These kinetic models, refined with data from ¹³C-labeled systems, are crucial for developing effective strategies to minimize acrylamide in processed foods by optimizing process parameters and formulations. nih.gov

Metabolic Pathway Elucidation of Acrylamide Using Acrylamide 1 13c Tracers

In Vivo Biotransformation Studies Utilizing ¹³C-Labeled Acrylamide (B121943)

In vivo studies using ¹³C-labeled acrylamide have been fundamental in mapping its metabolic fate in various species, including rodents and humans. nih.govoup.com These studies typically involve the administration of acrylamide labeled with ¹³C at one or more positions, followed by the analysis of urine and other biological matrices to identify and quantify the resulting metabolites. nih.govnih.gov The use of techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry enables the direct detection and structural characterization of these ¹³C-containing metabolic products. nih.govresearchgate.net

Cytochrome P450-Mediated Oxidation to Glycidamide (B1671898)

A primary metabolic pathway for acrylamide is its oxidation to the epoxide, glycidamide. nih.govoup.com This reaction is predominantly catalyzed by the cytochrome P450 enzyme system, specifically CYP2E1. nih.govnih.govresearchgate.net Studies utilizing ¹³C-labeled acrylamide have confirmed that glycidamide is a significant metabolite. nih.gov The formation of glycidamide is a critical step, as this epoxide is a reactive electrophile. researchgate.net The extent of this oxidative pathway can vary between species. umd.edu In vivo studies in humans have provided evidence that CYP2E1 is a major, though not the sole, enzyme responsible for the epoxidation of acrylamide to glycidamide. aacrjournals.orgresearchgate.net

Glutathione (B108866) Conjugation Pathway and Mercapturic Acid Formation

The second major pathway for acrylamide metabolism involves its direct conjugation with glutathione (GSH). nih.govoup.com This reaction, which can be catalyzed by glutathione S-transferases (GSTs), forms a glutathione adduct. oup.comumn.edu This initial conjugate is then further metabolized through a series of enzymatic steps, including the removal of glutamate (B1630785) and glycine, followed by N-acetylation, to ultimately form a mercapturic acid, N-acetyl-S-(2-carbamoylethyl)cysteine (AAMA). umn.eduaacrjournals.orgnih.govtandfonline.com This mercapturic acid is a major urinary metabolite. aacrjournals.org

Similarly, the glycidamide formed via the P450 pathway can also undergo conjugation with glutathione. oup.com This leads to the formation of different mercapturic acids, namely N-acetyl-S-(2-hydroxy-2-carbamoylethyl)cysteine (GAMA) and N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine. nih.govaacrjournals.orgepa.gov The formation of these various mercapturic acids highlights the dual pathways of acrylamide detoxification. umn.edu

Identification and Quantification of ¹³C-Labeled Urinary Metabolites

The use of ¹³C-labeled acrylamide, such as [1,2,3-¹³C]acrylamide, has been pivotal in the definitive identification and quantification of its urinary metabolites. nih.govnih.govresearchgate.net Through techniques like ¹³C NMR spectroscopy, researchers can directly detect the ¹³C signals in the metabolites present in urine samples, allowing for their structural elucidation and quantification relative to an internal standard. nih.gov

In both rats and mice administered [1,2,3-¹³C]acrylamide, the major identified metabolites include those derived from both the direct glutathione conjugation of acrylamide and the subsequent metabolism of glycidamide. nih.gov These metabolites are:

N-acetyl-S-(3-amino-3-oxopropyl)cysteine (from acrylamide-GSH conjugation) nih.gov

N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)cysteine (from glycidamide-GSH conjugation) nih.gov

N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine (from glycidamide-GSH conjugation) nih.gov

Glycidamide nih.gov

2,3-Dihydroxypropionamide (from hydrolysis of glycidamide) nih.gov

Quantitative analysis of these metabolites reveals important species-specific differences in the metabolic flux through these two primary pathways. nih.gov

Table 1: Urinary Metabolites Identified Following Administration of [1,2,3-¹³C]-labeled Acrylamide in Rodents

| Metabolite | Precursor | Percentage of Total Metabolites in Urine (Rat) | Percentage of Total Metabolites in Urine (Mouse) |

|---|---|---|---|

| N-acetyl-S-(3-amino-3-oxopropyl)cysteine | Acrylamide | 67.4% | 41.2% |

| Glycidamide | Acrylamide | 5.5% | 16.8% |

| N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)cysteine | Glycidamide | 15.7% | 21.3% |

| N-acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine | Glycidamide | 9.0% | 11.7% |

| 2,3-Dihydroxypropionamide | Glycidamide | 2.4% | 5.3% |

In human studies with orally administered [1,2,3-¹³C₃]acrylamide, analysis by ¹³C NMR spectroscopy showed that approximately 86% of the urinary metabolites were derived from glutathione conjugation, excreted as N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide. oup.com Glycidamide, glyceramide, and low levels of N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)cysteine were also detected. oup.com

Species-Specific Metabolic Differences as Revealed by Isotopic Tracing

Isotopic tracing studies have highlighted significant species-specific differences in acrylamide metabolism. umd.eduoup.com A key difference lies in the balance between the two major metabolic pathways: cytochrome P450-mediated oxidation and glutathione conjugation. nih.gov

For instance, studies with [1,2,3-¹³C]acrylamide have shown that mice metabolize a greater proportion of acrylamide via the glycidamide pathway compared to rats. nih.gov In mice, approximately 60% of the urinary metabolites are derived from glycidamide, whereas in rats, this figure is only about 30%. nih.gov Conversely, direct glutathione conjugation is the predominant pathway in rats, accounting for about 70% of the urinary metabolites, compared to 40% in mice. nih.gov

These species-specific differences extend to humans. Studies involving the administration of ¹³C-labeled acrylamide to human volunteers have indicated that, similar to rats, the direct glutathione conjugation pathway is more dominant than the oxidative pathway to glycidamide. oup.comresearchgate.net In one study, about 75% of the metabolites in human urine were derived from the direct conjugation of acrylamide with glutathione. researchgate.net The ratio of glycidamide-derived metabolites to acrylamide-derived metabolites is lower in humans compared to both rats and mice. aacrjournals.org

In Vitro Metabolic Studies with Acrylamide-1-13C in Cellular and Enzymatic Systems

In vitro systems, including cellular models and isolated enzymes, provide a controlled environment to investigate specific aspects of acrylamide metabolism. nih.gov The use of Acrylamide-1-¹³C in these systems allows for precise measurement of metabolic products and enzyme kinetics.

Studies using liver microsomes have been crucial in confirming the role of cytochrome P450, particularly CYP2E1, in the oxidation of acrylamide to glycidamide. researchgate.net In vitro experiments with hepatic enzyme systems from mice have shown that acrylamide itself is not extensively metabolized by microsomal enzymes, but its analogues can be. nih.gov However, acrylamide is metabolized by hepatic glutathione S-transferases in vitro. nih.gov

In vitro studies using human hepatic HepaRG cells have been employed to investigate the effects of acrylamide on cytochrome P450 enzymes. nih.gov Furthermore, the use of ¹³C-labeled acrylamide in studies with photoheterotrophic bacteria has demonstrated alternative metabolic pathways, such as deamidation to acrylate (B77674), which is not a major pathway in mammals. asm.org

Studies on Covalent Adduct Formation Using Acrylamide 1 13c

Mechanistic Characterization of Protein Adduct Formation

Acrylamide (B121943) is known to be a reactive electrophile that can form covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function. The incorporation of a ¹³C label in the acrylamide molecule is instrumental in studying these interactions with high specificity.

Acrylamide is classified as a soft electrophile, which preferentially reacts with soft nucleophiles, most notably the sulfhydryl (thiol) group of cysteine residues within proteins. oup.comacs.org The reaction proceeds via a Michael-type addition mechanism, where the nucleophilic sulfur atom of cysteine attacks the β-carbon of acrylamide's α,β-unsaturated double bond. researchgate.netresearchgate.net This forms a stable thioether bond, resulting in a protein-S-propionamide adduct. researchgate.net The use of Acrylamide-1-¹³C in these studies ensures that the resulting adduct contains the isotopic label, allowing researchers to confirm that the modification originates from the administered acrylamide and to trace the propionamide (B166681) moiety during subsequent analysis. ckisotopes.com While cysteine is a primary target, other nucleophilic amino acid residues such as histidine and lysine, as well as the N-terminal amino group of a protein, can also react with acrylamide. acs.org

Proteomic techniques, particularly those based on mass spectrometry (MS), are essential for identifying the specific sites of protein modification. researchgate.net In a typical bottom-up proteomics workflow, proteins from a biological sample exposed to Acrylamide-1-¹³C are isolated and enzymatically digested into smaller peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The ¹³C label is the key to this analysis. A peptide that has been adducted with Acrylamide-1-¹³C will have a mass that is increased by one Dalton (+1 Da) compared to the same peptide adducted with natural abundance (¹²C) acrylamide. This predictable mass shift allows for the confident identification of ¹³C-labeled peptides in the complex mixture. Tandem mass spectrometry (MS/MS) is then used to fragment the labeled peptide, allowing for the precise localization of the adduction site on a specific amino acid residue. While studies may use different isotopically labeled versions of acrylamide (e.g., ¹³C₃), the principle remains the same: the label provides a unique mass signature to specifically detect and characterize the adducts formed. oup.comoup.com

Stable isotope dilution mass spectrometry is the gold standard for accurately quantifying adduct levels in complex biological matrices like blood and tissues. researchgate.net Hemoglobin (Hb) is a particularly useful target protein for biomonitoring because it is abundant, readily accessible, and has a long lifespan (around 120 days in humans), providing an integrated measure of exposure over time.

Acrylamide reacts with the N-terminal valine residue of hemoglobin to form N-(2-carbamoylethyl)valine (AAVal). oup.comacs.org To quantify this adduct, a known amount of an isotopically labeled internal standard, such as ¹³C-labeled AAVal, is added to the globin sample. oup.comoup.com The protein is then hydrolyzed, and the released AAVal adducts (both the unlabeled sample adduct and the labeled standard) are analyzed by LC-MS/MS. oup.comdiva-portal.org By comparing the signal intensity of the analyte to that of the internal standard, a precise quantification of the adduct level can be achieved. diva-portal.org This approach has been used to measure background adduct levels and increases in adducts following exposure. acs.orgdiva-portal.org

For instance, in a study with rats administered [1,2,3-¹³C]AM, the levels of both the acrylamide adduct (¹³C AAVal) and the adduct from its metabolite glycidamide (B1671898) (¹³C GAVal) were quantified in hemoglobin, demonstrating a clear dose-response relationship. oup.com

Identification of 13C-Labeled Protein Adducts by Proteomic Techniques

Investigations of DNA Adduct Formation

While acrylamide itself reacts slowly with DNA, its metabolic activation to a more reactive intermediate is considered a critical step in its genotoxicity. nih.gov The use of isotopically labeled acrylamide has been pivotal in elucidating this pathway.

In vivo, acrylamide is metabolized by cytochrome P450 enzymes, particularly CYP2E1, to its epoxide metabolite, glycidamide. oup.comrsc.orgresearchgate.net This conversion is crucial, as glycidamide is a bifunctional alkylating agent that reacts readily with DNA. nih.gov When Acrylamide-1-¹³C is administered, it is metabolized to Glycidamide-1-¹³C. The electrophilic oxirane ring of this labeled glycidamide can then be attacked by nucleophilic sites on DNA bases. rsc.org The primary site of adduction is the N7 position of guanine, leading to the formation of N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua). nih.govrsc.orgacs.org This adduct is the most abundant DNA lesion formed from acrylamide exposure. nih.govnih.gov

The characterization of DNA adducts is essential for understanding mutagenic mechanisms. Studies using ¹⁴C-labeled acrylamide were instrumental in the initial identification of N7-GA-Gua in various organs of mice and rats. nih.gov More advanced analytical methods now use stable isotopes for characterization and quantification.

For example, the quantification of urinary N7-GA-Gua, which is excreted after the adducted base is removed from DNA by repair enzymes or spontaneous depurination, serves as a biomarker of genotoxic effect. acs.orgnih.gov In these analyses, a ¹³C-labeled internal standard (e.g., [¹³C₃]N7-GA-Gua) is used. acs.orgnih.gov The sample is analyzed by LC-MS/MS, where specific mass transitions for both the native adduct and the ¹³C-labeled standard are monitored. acs.orgnih.gov For N7-GA-Gua, the transition of the molecular ion to a specific fragment ion (e.g., m/z 239 → 152) is monitored, while a corresponding shifted transition (e.g., m/z 242 → 152 for a ¹³C₃-labeled standard) is monitored for the internal standard. acs.orgnih.gov This isotope-dilution method allows for highly accurate and sensitive quantification of the DNA adduct, confirming exposure and the extent of DNA damage. nih.gov

Table of Mentioned Compounds

Formation of Glycidamide-Derived DNA Adducts

Quantitative Analysis of Biomarker Adducts Using 13C-Labeled Standards (e.g., Hemoglobin Adducts)

The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry, providing a high degree of accuracy and precision in quantitative analysis. In the context of acrylamide exposure, ¹³C-labeled standards, including Acrylamide-1-¹³C and its multi-labeled analogues (e.g., ¹³C₃-Acrylamide), are indispensable for the accurate quantification of biomarker adducts, particularly those formed with hemoglobin. researchgate.net These labeled compounds serve as ideal internal standards because they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, but are distinguishable by mass spectrometry (MS). This allows them to be added at the very beginning of a sample workup, co-purifying with the native analyte and compensating for any losses or variations during extraction, derivatization, and analysis.

The primary biomarkers for acrylamide exposure are adducts formed with the N-terminal valine residues of hemoglobin chains. nih.govdiva-portal.org Acrylamide (AA) reacts to form N-(2-carbamoylethyl)valine (AAVal), and its epoxide metabolite, glycidamide (GA), forms N-(2-carbamoyl-2-hydroxyethyl)valine (GAVal). oup.com Quantitative methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to measure these adducts in blood samples. acs.org In these methods, known quantities of stable isotope-labeled internal standards, such as ¹³C-labeled AAVal or GAVal, are added to the samples. witpress.comoup.com For instance, ¹³C₅-GAVal has been synthesized for use as an internal standard in such analyses. oup.com The use of ¹³C-labeled acrylamide improved the reproducibility of the analytical methods.

Research has demonstrated a clear, linear dose-response relationship between oral acrylamide administration and the formation of both AAVal and GAVal adducts in hemoglobin. oup.com Studies involving the administration of ¹³C-labeled acrylamide to human volunteers and rats have been crucial in elucidating the metabolism and adduct formation kinetics. oup.comnih.gov For example, in a study with rats given [1,2,3-¹³C]AM, the resulting hemoglobin adducts were characterized, showing a parallel between the ratio of AM to GA adducts and the metabolic flux observed in urinary metabolites. nih.gov In one human study, the administration of (1,2,3-¹³C₃)AM allowed for the measurement of urinary metabolites and hemoglobin adducts, confirming that humans metabolize acrylamide to glycidamide to a lesser extent than rodents.

The quantitative analysis of these adducts provides a reliable measure of integrated internal exposure to acrylamide over the lifespan of red blood cells, which is approximately four months in humans. epa.gov This long-term biomonitoring is critical for assessing exposure from various sources, including diet and tobacco smoke. acs.orgcdc.gov Studies have consistently shown that smokers have significantly higher levels of acrylamide adducts compared to non-smokers. nih.govresearchgate.net

The table below presents findings from various studies that have quantified hemoglobin adducts using methods reliant on ¹³C-labeled standards.

Table 1: Quantitative Findings on Hemoglobin Adducts from Various Studies

| Study Population | Biomarker | Adduct Level (pmol/g Hb) | Key Finding | Source |

|---|---|---|---|---|

| Rats administered 50 mg/kg ¹³C AM | ¹³C AAVal | 21 ± 1.7 | Demonstrated significant formation of labeled adducts from the administered dose. | oup.com |

| Rats administered 50 mg/kg ¹³C AM | ¹³C GAVal | 7.9 ± 0.8 | Quantified the formation of the glycidamide-derived adduct from the labeled acrylamide. | oup.com |

| Swedish Adolescents (Never Smokers, n=323) | AA Adducts | 34 (Median) | Established a baseline adduct level in a general, non-smoking adolescent population. | nih.govresearchgate.net |

| Swedish Adolescents (Daily Smokers, n=8) | AA Adducts | 110 (Median) | Showed a median difference of 76 pmol/g Hb for AA adducts between daily smokers and never smokers. | nih.govresearchgate.net |

| Swedish Adolescents (Daily Smokers, n=8) | GA Adducts | 74 (Median) | Showed a median difference of 40 pmol/g Hb for GA adducts between daily smokers and never smokers. | nih.govresearchgate.net |

| EPIC Study (Europe, 9 Countries, n=510) | HbAA | 15 - 623 (Range) | Observed a large variability in acrylamide exposure across different European countries. | acs.org |

| EPIC Study (Europe, 9 Countries, n=510) | HbGA | 8 - 377 (Range) | Adduct levels differed significantly by country, sex, and smoking status. | acs.org |

Kinetic and Degradation Research of Acrylamide 1 13c in Model and Environmental Systems

Reaction Kinetic Analysis of Acrylamide-1-13C Transformations

Stable isotope-labeled standards like this compound are crucial for accurate quantification in analytical methods. chiron.nohpst.cz They serve as internal standards in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to determine the levels of acrylamide (B121943) in various matrices. researchgate.netcolab.wsacs.orgresearchgate.netscispace.com The inclusion of this compound compensates for variations during sample preparation and analysis, ensuring the reliability of the results. researchgate.netresearchgate.net

In kinetic studies, the transformation of this compound can be monitored over time to understand reaction rates and mechanisms. For instance, in studies of acrylamide formation in food, the use of 13C-labeled precursors helps to trace the origin of the carbon backbone. cast-science.org While much of the research has focused on the formation from asparagine, studies using labeled compounds can clarify the contribution of different pathways.

Environmental Fate Studies of this compound

The environmental fate of acrylamide is a significant area of research due to its use in various industrial applications and its potential for environmental release. researchgate.net this compound is a valuable tool in these studies, allowing researchers to track its movement and breakdown in different environmental compartments.

Biodegradation Pathways and Microbial Metabolism of Labeled Acrylamide

The primary route for the degradation of acrylamide in the environment is through microbial activity. researchgate.net Bacteria that can utilize acrylamide as a source of carbon and nitrogen are key to its breakdown. researchgate.net

One notable study investigated the metabolism of [1,2,3-13C]acrylamide by a strain of Rhodopseudomonas palustris. nih.gov Using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, researchers were able to follow the fate of the labeled carbon atoms. The study demonstrated that the bacterium rapidly deamidated acrylamide to acrylate (B77674), with the subsequent degradation of acrylate being the rate-limiting step in its metabolism. nih.gov The 13C NMR spectra clearly showed the disappearance of the acrylamide signals and the appearance of new signals corresponding to uniformly 13C-labeled acrylate. nih.gov This research provides direct evidence of the metabolic pathway and the intermediates formed during the biodegradation of acrylamide by this bacterium.

The use of amidase enzymes by microorganisms is a common mechanism for the hydrolysis of acrylamide to ammonia (B1221849) and the corresponding organic acid. acs.org Studies have shown that some amidases can act on other short-chain amides as well. researchgate.net

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photodegradation, Irradiation)

Besides biodegradation, acrylamide can also be broken down by abiotic processes. The rate of these processes is influenced by environmental conditions.

Hydrolysis: The chemical breakdown of acrylamide in water is possible, although biodegradation is often the more significant process in environmental systems.

Photodegradation: Studies have indicated that the photodegradation of acrylamide in surface waters can occur, with a reported half-life of about one year. csun.edu

Irradiation: Research has also explored the effects of irradiation on acrylamide degradation. lincoln.ac.nz

The use of 13C-labeled acrylamide in controlled laboratory experiments can help to isolate and quantify the rates of these abiotic degradation pathways under various conditions, such as different pH levels and temperatures.

Mobility and Distribution Studies in Environmental Compartments